

(1S)-(+)-Menthyl chloroformate molecular weight and formula

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Compound of Interest

Compound Name: (1S)-(+)-Menthyl chloroformate

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Technical Guide: (1S)-(+)-Menthyl Chloroformate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on **(1S)-(+)-Menthyl chloroformate**, a key reagent in asymmetric synthesis. The document details its chemical properties, synthesis protocols, and applications, with a focus on its utility in pharmaceutical research and development.

Core Chemical Properties

(1S)-(+)-Menthyl chloroformate is the ester of (+)-menthol and chloroformic acid. Its chiral nature makes it a valuable resolving agent and a building block in the stereoselective synthesis of complex molecules.

Molecular Identity

The fundamental molecular details of **(1S)-(+)-Menthyl chloroformate** are summarized below.



Identifier	Value
Molecular Formula	C11H19ClO2[1][2][3]
Molecular Weight	218.72 g/mol [1][2][4]
CAS Number	7635-54-3[1][2]
IUPAC Name	(1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl chloroformate[2]
Synonyms	(+)-Menthyl chloroformate, (1S)-(+)- Menthoxycarbonyl chloride

Physicochemical Characteristics

The physical and chemical properties of **(1S)-(+)-Menthyl chloroformate** are critical for its handling, storage, and application in synthesis.

Property	Value
Appearance	Colorless to almost colorless clear liquid[1]
Boiling Point	108-109 °C at 11 mmHg[1]
Density	1.031 g/mL at 25 °C[1]
Refractive Index (n20/D)	1.458[1]
Optical Activity ([α]20/D)	+83° (c = 1 in chloroform)[1]
Storage Temperature	2-8°C[1]

Synthesis Protocol

The following is a representative experimental protocol for the synthesis of menthyl chloroformate, adapted from a procedure for its enantiomer. This method involves the reaction of the corresponding menthol with a phosgene equivalent, such as triphosgene.

Materials and Reagents



- · (+)-Menthol
- Triphosgene (bis(trichloromethyl) carbonate)
- Pyridine
- Toluene
- Water (deionized)
- Brine (saturated NaCl solution)
- Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

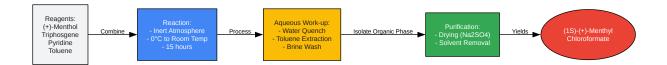
Experimental Procedure

- Reaction Setup: In a fume hood, a solution of pyridine in toluene is added dropwise to a stirred solution of triphosgene in toluene at 0°C under an inert atmosphere (e.g., argon)[5].
- Addition of Menthol: After stirring for 15 minutes at 0°C, a solution of (+)-menthol in toluene is added slowly to the reaction mixture[5].
- Reaction Progression: The reaction mixture is allowed to warm to room temperature and is stirred for approximately 15 hours[5].
- Work-up: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with toluene[5].
- Purification: The combined organic layers are washed sequentially with water and brine, then
 dried over anhydrous sodium sulfate or magnesium sulfate[5].
- Isolation: The solvent is removed under reduced pressure (in vacuo) to yield the crude product, which can be used directly or purified further if necessary[5].

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of menthyl chloroformate.





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Caption: Workflow for the synthesis of (1S)-(+)-Menthyl chloroformate.

Applications in Research and Drug Development

(1S)-(+)-Menthyl chloroformate is primarily utilized as a chiral derivatizing agent and in asymmetric synthesis[2]. Its key applications include:

- Resolution of Racemates: It reacts with racemic mixtures of alcohols or amines to form diastereomeric carbamates or carbonates. These diastereomers can then be separated by chromatography or crystallization.
- Chiral Auxiliary: The menthyl group can serve as a chiral auxiliary, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product.
- Synthesis of Chiral Molecules: It is a precursor for introducing the menthoxycarbonyl
 protecting group, which can be used in the multi-step synthesis of complex chiral molecules,
 including active pharmaceutical ingredients (APIs).

Safety and Handling

(1S)-(+)-Menthyl chloroformate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazards: It is corrosive and causes severe skin burns and eye damage. It is also toxic if inhaled[4].
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a
 face shield, and a lab coat. Use a suitable respirator if inhalation is possible[1].



- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area between 2-8°C[1]. It is incompatible with strong oxidizing agents, strong bases, and water.
- Decomposition: Contact with water or moisture can lead to hydrolysis, producing methanol, hydrochloric acid, and carbon dioxide[6]. Heating may release toxic gases such as hydrogen chloride and phosgene[6].

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